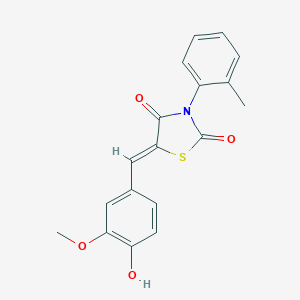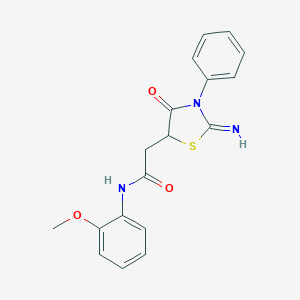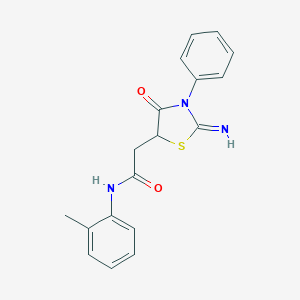
5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, commonly known as HMMD, is a thiazolidinedione derivative. It has been found to exhibit various biological activities and is widely used in scientific research.
Mécanisme D'action
The mechanism of action of HMMD is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB and STAT3 signaling pathways, the induction of apoptosis, and the modulation of oxidative stress.
Biochemical and Physiological Effects:
HMMD has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. HMMD has also been shown to inhibit the growth and proliferation of cancer cells and induce cell cycle arrest and apoptosis. In addition, HMMD has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HMMD in lab experiments is its low toxicity and high selectivity. It can be used in a wide range of concentrations without causing significant cell damage. However, one limitation of using HMMD is its poor solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the research and development of HMMD. One direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-cancer properties and its potential use in combination with other anti-cancer drugs. Additionally, the development of more soluble derivatives of HMMD could improve its use in lab experiments and potential clinical applications.
In conclusion, HMMD is a thiazolidinedione derivative with diverse biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of HMMD could lead to new discoveries and potential clinical applications.
Méthodes De Synthèse
HMMD can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde, 2-methylbenzaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain HMMD in high yield and purity.
Applications De Recherche Scientifique
HMMD has been extensively used in scientific research due to its diverse biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-diabetic properties. HMMD has also been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C18H15NO4S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H15NO4S/c1-11-5-3-4-6-13(11)19-17(21)16(24-18(19)22)10-12-7-8-14(20)15(9-12)23-2/h3-10,20H,1-2H3/b16-10- |
Clé InChI |
ODSYKJIIERRBJN-YBEGLDIGSA-N |
SMILES isomérique |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=O |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)


![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)
![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)




![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)
![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![2-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B228346.png)